molecular formula C10H11BrN2 B14039208 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-

Cat. No.: B14039208
M. Wt: 239.11 g/mol
InChI Key: GLLYGBRAYNZTET-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- involves its interaction with specific molecular targets. For instance, it can bind to the ATP-binding site of fibroblast growth factor receptors, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and migration .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activity. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapies .

Properties

IUPAC Name

4-bromo-2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLYGBRAYNZTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=CN=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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